Einecs 298-469-1

Beschreibung

Eigenschaften

CAS-Nummer |

93804-90-1 |

|---|---|

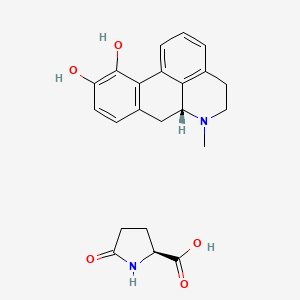

Molekularformel |

C22H24N2O5 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H17NO2.C5H7NO3/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;7-4-2-1-3(6-4)5(8)9/h2-6,13,19-20H,7-9H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t13-;3-/m10/s1 |

InChI-Schlüssel |

CVWLJKGFNVKDCY-KXDZPWPNSA-N |

Isomerische SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.C1CC(=O)N[C@@H]1C(=O)O |

Kanonische SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.C1CC(=O)NC1C(=O)O |

Herkunft des Produkts |

United States |

Advanced Structural and Conformational Investigations of Einecs 298 469 1

High-Resolution Spectroscopic Delineation of Molecular Architecture

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of Carbamazepine. Methods such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and vibrational spectroscopy provide detailed insights into its atomic arrangement, bonding, and solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the molecular structure of Carbamazepine in both solution and solid states. In solution (deuteriochloroform), the ¹³C NMR spectrum displays eight distinct peaks, which is consistent with a molecule that is symmetrical on the NMR timescale. acs.org Two-dimensional NMR techniques, such as (¹³C, ¹H) HETCOR and (¹H, ¹H) COSY, have been used to assign these signals definitively. acs.org

Furthermore, advanced NMR experiments have revealed the presence of different conformers in solution. Two-dimensional ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra of Carbamazepine in chloroform (B151607) have successfully distinguished between different conformers, which could not be resolved by simple ¹H NMR due to fast proton exchange in the amide group. researchgate.net

In the solid state, high-field cross-polarisation magic-angle spinning (CP-MAS) ¹³C NMR is instrumental in differentiating the various polymorphs of Carbamazepine. acs.org Each polymorph (Forms I, II, III, IV), as well as its solvates, presents a unique NMR spectrum, which provides immediate information about the number of molecules in the crystallographic asymmetric unit. acs.orgox.ac.uk For instance, the spectrum for the triclinic form (Form I) is consistent with four molecules in the asymmetric unit. acs.org The chemical shift of the carboxamide carbon is particularly sensitive to the local environment, with the peak for glassy Carbamazepine appearing at 159.3 ppm, while the value in solution is 157.2 ppm. mdpi.com ¹H NMR and ¹⁴N Nuclear Quadrupole Resonance (NQR) have also been used in tandem to differentiate the four main polymorphic forms and to monitor their spontaneous transformations. nih.gov

Table 1: ¹³C NMR Chemical Shift Assignments for Carbamazepine in CDCl₃ This table presents assigned chemical shifts based on spectroscopic analysis. Data sourced from Harris et al. (2005). acs.org

| Carbon Atom | Chemical Shift (ppm) |

| C=O (15) | 157.2 |

| C4, C11 | 141.0 |

| C5, C10 | 132.5 |

| C2, C13 | 130.8 |

| C3, C12 | 129.5 |

| C1, C14 | 129.2 |

| C6, C9 | 124.6 |

| C7, C8 | 120.5 |

X-ray Crystallography for Solid-State Arrangement and Intermolecular Network Analysis

X-ray crystallography provides the most definitive data on the three-dimensional arrangement of atoms in the solid state. Carbamazepine is renowned for its polymorphism, with at least five anhydrous forms (I, II, III, IV, V) and several solvates (e.g., a dihydrate) having been structurally characterized. mdpi.comrsc.org These polymorphs exhibit different crystal systems, including triclinic (Form I), trigonal (Form II), monoclinic (Forms III and IV), and orthorhombic (Form V). mdpi.com

A recurring and fundamental structural motif across all anhydrous polymorphs is the formation of centrosymmetric hydrogen-bonded dimers. nih.govumich.edu In this arrangement, the amide groups of two Carbamazepine molecules interact via N-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. While this dimer is the primary building block, the way these dimers pack in the crystal lattice differs, giving rise to the various polymorphic forms. umich.edu

For example, single-crystal X-ray analysis of Form I revealed a triclinic (P-1) unit cell containing four inequivalent molecules in the asymmetric unit. umich.edu In contrast, Form III crystallizes in the monoclinic P2₁/n space group. mdpi.comresearchgate.net The dihydrate form is also monoclinic and ordered, with water molecules incorporated into the crystal lattice, mediating interactions between Carbamazepine molecules. acs.orgrsc.org The subtle differences in molecular packing and intermolecular interactions among polymorphs are responsible for their distinct physicochemical properties.

Table 2: Crystallographic Data for Anhydrous Carbamazepine Polymorphs This table summarizes the crystal system and space group for the known anhydrous polymorphs of Carbamazepine. Data sourced from Grzesiak et al. (2003) and Fábián et al. (2020). mdpi.comumich.edu

| Polymorph | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') |

| Form I | Triclinic | P-1 | 4 |

| Form II | Trigonal | R-3 | 2 or 3 |

| Form III | Monoclinic | P2₁/n | 1 |

| Form IV | Monoclinic | C2/c | 1 |

| Form V | Orthorhombic | Pbca | 1 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a crucial tool for identifying functional groups and characterizing the different solid forms of Carbamazepine. rjpbcs.comsci-hub.st These techniques are highly sensitive to molecular vibrations and, consequently, to the changes in conformation and intermolecular bonding (especially hydrogen bonding) that define each polymorph. sci-hub.stmdpi.com

The FT-IR and Raman spectra of Carbamazepine are rich in information. researchgate.net Key vibrational bands include:

N-H Stretching: The vibrations of the primary amine in the carboxamide group are observed in the FT-IR spectrum.

C=O Stretching: The carbonyl group stretch is a prominent feature and is particularly sensitive to hydrogen bonding. Its position in the spectrum can vary between polymorphs, reflecting differences in the strength of the N-H···O interactions within the dimer motif. researchgate.net

Aromatic Ring Vibrations: Bands corresponding to C-H and C=C stretching and bending within the dibenzoazepine ring system provide a characteristic fingerprint of the molecule.

FT-IR and Raman spectroscopy are complementary and are routinely used to distinguish between polymorphs I, III, and IV, with FT-IR analysis often being more discriminative. researchgate.net Low-frequency (or terahertz) Raman spectroscopy, which probes the lattice vibrations below 400 cm⁻¹, is also exceptionally useful for characterizing different solid forms, as these vibrations are directly related to the collective motions of molecules within the crystal lattice. sci-hub.stmdpi.com

Table 3: Selected Vibrational Band Assignments for Carbamazepine This table presents a selection of characteristic vibrational frequencies observed in FT-IR and FT-Raman spectra. Data sourced from Manoharan & Manivannan (2011). researchgate.net

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| 3466 | - | NH₂ Asymmetric Stretch |

| 3157 | 3159 | NH₂ Symmetric Stretch |

| 3064 | 3066 | Aromatic C-H Stretch |

| 1677 | 1679 | C=O Stretch |

| 1598 | 1606 | NH₂ Bending / C=C Stretch |

| 1386 | 1389 | C-N Stretch |

| 782 | 780 | C-H Out-of-Plane Bend |

Computational Elucidation of Molecular Geometry and Conformational Space

Computational chemistry provides powerful tools to complement experimental findings, offering a deeper understanding of the structural properties, energetics, and dynamic behavior of Carbamazepine at the atomic level.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been widely applied to model the molecular structure of Carbamazepine. researchgate.netresearchgate.net The B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G** is commonly used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net

Studies have shown that DFT calculations performed on an isolated Carbamazepine molecule provide a reasonable prediction of its geometry. researchgate.net However, to accurately predict the vibrational (IR and Raman) spectra observed experimentally for the solid state, it is necessary to model the hydrogen-bonded dimer. researchgate.netresearchgate.net Calculations on the dimer structure show better agreement with experimental spectra, especially for the vibrations involving the carboxamide group, underscoring the importance of intermolecular hydrogen bonding. researchgate.net

DFT methods are also employed to analyze the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand charge transfer within the molecule. researchgate.netnih.gov Furthermore, quantum chemical methods have been used to investigate the energetics of interactions between Carbamazepine and other molecules, confirming, for example, that the formation of hydrogen bonds with polymers like poly(methyl methacrylate) is energetically favorable. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of Carbamazepine, providing insights into processes that are difficult to observe experimentally. Classical MD simulations have been used to investigate the detailed interaction mechanisms between Carbamazepine and biological macromolecules, such as the cytochrome P450 enzymes CYP3A4 and CYP3A5, which are responsible for its metabolism. nih.govmdpi.com These simulations reveal that interactions, including hydrogen bonds and hydrophobic contacts, are specific to each enzyme isoform, leading to different dynamic behaviors of the drug within the binding sites. nih.govmdpi.com

MD simulations have also been instrumental in studying the crystallization and dissolution of Carbamazepine. Enhanced sampling simulations have been used to investigate polymorphism by modeling the attachment of a single Carbamazepine molecule to the surfaces of different polymorphs in water, providing thermodynamic rankings of crystal growth favorability. acs.org Other simulations have focused on the dissolution behavior of Carbamazepine's most stable polymorph (Form III) in solvents like ethanol. scientific.net These studies show that facets with exposed amine and carbonyl groups, which can form hydrogen bonds with the solvent, dissolve more readily. scientific.net Additionally, fully atomistic MD simulations have been employed to model the impregnation of Carbamazepine into a poly(methyl methacrylate) polymer matrix using supercritical carbon dioxide, tracking the swelling of the polymer and the sorption of the drug molecules. acs.org

Synthetic Methodologies and Chemical Transformations Pertaining to Einecs 298 469 1 and Its Components

Mechanistic and Synthetic Advances in the Preparation of the Dibenzoquinoline Component

The core of the dibenzoquinoline component is the apomorphine (B128758) scaffold, a structure famously derived from morphine through a complex acid-catalyzed rearrangement.

The transformation of morphine into apomorphine is a classic cationic rearrangement that occurs when morphine is heated in the presence of a strong acid, such as sulfuric acid. researchgate.net A well-supported mechanism for this reaction has been detailed, superseding older theories. sapub.orgmagnascientiapub.com

The process initiates with the acid-promoted dehydration of the allylic alcohol at carbon C-6 in the morphine molecule. researchgate.netsapub.org This is followed by a shift of the double bond, which generates a more stable allylic carbocation at C-8. This carbocation is the critical intermediate that drives a 1,3-migration, leading to the opening of the bridged piperidine (B6355638) ring. sapub.org Subsequently, a more stable carbonium ion forms at C-13, which is then neutralized by deprotonation, creating a double bond that is conjugated with the existing benzene (B151609) ring. sapub.org

The second phase of the rearrangement involves the 1,2-dihydrofuran ring. sapub.org Protonation of the ether oxygen forms an oxonium ion, prompting ring cleavage. The resulting carbocation is stabilized through double bond migration and deprotonation, which ultimately forms the second aromatic ring characteristic of the apomorphine structure. sapub.org This detailed mechanism is consistent with stereochemical, thermodynamic, and electronic principles of organic reactions. sapub.org

Table 1: Key Steps in the Morphine-Apomorphine Rearrangement

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Acid-catalyzed dehydration of the C-6 allylic alcohol. | Oxonium ion |

| 2 | Double bond migration to form an allylic carbocation at C-8. | C-8 Carbocation |

| 3 | 1,3-migration and opening of the piperidine ring. | Rearranged carbocation |

| 4 | Protonation of the dihydrofuran ring oxygen. | Tri-coordinated oxonium cation |

| 5 | Cleavage of the dihydrofuran ring and aromatization. | Final dibenzoquinoline scaffold |

Achieving high enantiomeric purity is paramount in the synthesis of complex alkaloids, as biological activity is often specific to a single stereoisomer. The synthesis of dibenzoquinoline alkaloids and related structures leverages several modern stereocontrolled strategies. chemrxiv.orgnih.gov

One powerful approach is the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. For instance, palladium-catalyzed asymmetric Heck cyclizations and copper-catalyzed asymmetric arylations have been successfully employed to establish key quaternary stereocenters with excellent enantio- and diastereoselectivity. chemrxiv.org

Another strategy involves substrate-directed reactions, where existing stereocenters in the molecule guide the stereochemical outcome of subsequent transformations. beilstein-journals.org For example, the stereoselective epoxidation of a double bond can be directed by a nearby hydroxyl group. beilstein-journals.org Furthermore, the synthesis can begin with a chiral building block from the "chiral pool," such as an amino acid like L-prolinol, to set the absolute stereochemistry early in the synthetic sequence. researchgate.net The modular, diazene-directed assembly of stereodefined fragments represents a sophisticated, biosynthesis-inspired strategy for constructing complex oligomeric alkaloids with complete stereochemical control at each new linkage. nih.gov

Elucidation of the Morphine-Apomorphine Rearrangement Mechanism and Synthetic Pathways

Biosynthetic and Chemo-Enzymatic Pathways of the Pyroglutamic Acid Component

Pyroglutamic acid (PCA) is a natural amino acid derivative formed via the cyclization of a precursor amino acid's free amino group to form a lactam. wikipedia.org

In biological systems, pyroglutamic acid is a metabolite within the glutathione (B108866) cycle. wikipedia.org It is derived from glutathione via the action of the enzyme γ-glutamyl cyclotransferase. wikipedia.org N-terminal glutamine and glutamic acid residues in proteins can also be enzymatically converted to pyroglutamate (B8496135) by glutaminyl cyclases in what is considered a post-translational modification event. wikipedia.orgnih.gov This cyclization is significant as it can protect peptides from degradation by aminopeptidases. thieme-connect.de The reverse reaction, the conversion of pyroglutamic acid back to glutamate (B1630785), is catalyzed by the enzyme 5-oxoprolinase. wikipedia.orgthieme-connect.de

Table 2: Comparison of Pyroglutamic Acid Formation Pathways

| Pathway | Precursor(s) | Key Enzyme(s) | Context |

|---|---|---|---|

| Enzymatic | Glutamine, Glutamate, Glutathione | Glutaminyl cyclase, γ-Glutamyl cyclotransferase | Protein biosynthesis, Glutathione cycle wikipedia.orgnih.gov |

| Thermal | Glutamic Acid | None (Heat-induced) | Chemical synthesis, Food processing wikipedia.orgnih.gov |

Pyroglutamic acid can be synthesized non-enzymatically through chemical methods. The most common route is the thermal-induced transformation of glutamic acid. nih.gov Heating glutamic acid, typically at temperatures around 180°C, results in an intramolecular cyclization with the loss of a water molecule to form pyroglutamic acid. wikipedia.orgnih.gov

The rate of this non-enzymatic dehydration is significantly influenced by both temperature and pH. asm.org Studies have shown that the conversion is much faster under acidic (pH 3.0) or alkaline (pH 10.0) conditions compared to neutral pH. asm.org This thermal conversion is not just a laboratory procedure; it can occur during the processing of foods that contain glutamic acid. researchgate.net In synthetic chemistry, protected derivatives of pyroglutamic acid are often prepared by the acid-catalyzed cyclization of protected glutamic acid or glutamine derivatives. thieme-connect.de

Enzymatic Biogenesis and Interconversion with Related Amino Acids (e.g., Glutamate, Glutamine)

Academic Approaches to the Controlled Formation and Characterization of the Einecs 298-469-1 Conjugate

The formation of the final compound, this compound, involves the conjugation of the two previously synthesized components: the dibenzoquinoline diol (apomorphine) and 5-oxo-L-proline (pyroglutamic acid). Given the chemical nature of these two molecules—one being a basic tertiary amine and the other a carboxylic acid—the conjugation is achieved through a straightforward acid-base reaction to form a salt.

In this reaction, the acidic proton of the carboxylic acid group on pyroglutamic acid is transferred to one of the basic nitrogen atoms of the apomorphine molecule. This creates the pyroglutamate anion and the apomorphinium cation, which are held together by electrostatic attraction. The reaction is typically performed by dissolving both components in a suitable solvent, allowing the acid-base neutralization to occur, and then isolating the resulting salt, often by precipitation or crystallization.

The characterization of the resulting conjugate would rely on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the presence of both the apomorphine and pyroglutamate structures in the final product and to verify their 1:1 stoichiometry.

Infrared (IR) spectroscopy would show the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic carboxylate and ammonium (B1175870) salt absorptions.

Mass Spectrometry would be used to determine the mass of the individual ionic components.

Chiral chromatography would be essential to confirm that the stereochemical integrity of both the (R)-dibenzoquinoline and the (S)-pyroglutamic acid components was maintained throughout the synthesis and salt formation process.

Crystallization Engineering and Co-Crystal Design Principles

Pyrimethamine is a prime candidate for crystal engineering and co-crystal design due to the specific arrangement of its functional groups. mdpi.comuniversityofgalway.ie The 2,4-diaminopyrimidine (B92962) ring of the molecule presents two distinct hydrogen-bonding sites: a donor-acceptor-donor (DAD) site (C2–NH2/N3/C4–NH2) and a donor-acceptor (DA) site (C2–NH2/N1). universityofgalway.ienih.gov This configuration allows for predictable interactions with a variety of molecules, known as co-formers, that have complementary acceptor-donor-acceptor (ADA) or acceptor-donor (AD) functionalities. universityofgalway.ieresearchgate.net

Researchers have successfully developed numerous novel crystalline forms, including salts, solvates, and co-crystals, by employing this principle. mdpi.comuniversityofgalway.ie Co-crystal screening studies have been conducted using a range of co-formers, particularly carboxylic acids, as well as other molecules like saccharin, glutarimide, barbituric acid, caffeine, and theophylline. mdpi.comuniversityofgalway.iefigshare.com

Several techniques are utilized to prepare these multicomponent systems, and the resulting solid-state form can depend on the method used. universityofgalway.ie These methods include:

Solution Crystallization: Dissolving Pyrimethamine and a co-former in a solvent and allowing for slow evaporation. This method has yielded numerous co-crystals and salts, but can sometimes result in the formation of undesired solvates. mdpi.comuniversityofgalway.ie

Crystallization from the Gas Phase (Sublimation): This technique is advantageous for preventing solvate formation and has been used to obtain systems that were inaccessible through solution methods due to poor solubility. mdpi.comuniversityofgalway.ie

Mechanosynthesis (Liquid-Assisted Grinding): Milling the components together, sometimes with a small amount of liquid, can produce new crystal forms efficiently and in a more environmentally friendly manner. universityofgalway.ieresearchgate.net

| Pyrimethamine System | Co-former(s) | Crystallization Method | Resulting Form |

|---|---|---|---|

| PYR/SAC/GLU | Saccharin, Glutarimide | Sublimation, Milling | Ternary Molecular Ionic Cocrystal universityofgalway.ie |

| PYR/BAR | Barbituric Acid | Sublimation | Molecular Ionic Cocrystal universityofgalway.ie |

| PYR/NIC | Nicotinic Acid | Sublimation | Salt (PYRH+NIC-) universityofgalway.ie |

| PYR/CAF | Caffeine | Not Specified | Cocrystal Polymorphs figshare.com |

| PYR/THEO | Theophylline | Not Specified | Cocrystal Polymorphs figshare.com |

| PYR/AZ | Azelaic Acid | Solution Crystallization, Sublimation | Salt Polymorphs nih.gov |

Investigation of Interionic/Intermolecular Bonding in the Conjugate System

The structural backbone of Pyrimethamine's multicomponent crystals is a network of specific and predictable intermolecular interactions, primarily hydrogen bonds. researchgate.netresearchgate.net The study of these interactions and the resulting supramolecular synthons—robust structural motifs formed by these bonds—is fundamental to understanding and designing these crystalline materials. nih.gov

In the majority of crystal structures involving Pyrimethamine and a carboxylic acid co-former, a proton transfer occurs from the acid to the most basic nitrogen atom of the pyrimidine (B1678525) ring (N1). acs.orgacs.org This creates a pyrimidinium cation. The resulting carboxylate anion then interacts with the protonated N1–H+/C2–NH2 site through a pair of strong, parallel N–H···O hydrogen bonds. researchgate.netacs.org This interaction forms a highly stable and frequently observed cyclic hydrogen-bonded motif known as an R2(8) heterosynthon. acs.orgnih.gov

Beyond this primary interaction, other bonding patterns stabilize the crystal lattice. In many Pyrimethamine salts and co-crystals, the pyrimidinium cations form base pairs with each other via a pair of N–H···N hydrogen bonds, creating an R2(8) homosynthon. acs.orgnih.gov Specifically, a typical association involves N–H···N bonds between the 4-amino group of one molecule and the N3 atom of a second molecule. acs.org

Computational analysis, such as the PIXEL programme, has been used to further analyze and quantify the energy of these PYR-coformer interactions. universityofgalway.ie The interplay of these various hydrogen bonds (N–H···O, N–H···N), and in some cases other weak interactions like C–H···Cl, C–H···O, and π-π stacking, dictates the final three-dimensional supramolecular architecture. acs.orgnih.gov

| Interaction Type | Description | Common Supramolecular Synthon | Significance |

|---|---|---|---|

| N–H···O | Between the protonated pyrimidinium cation (N1-H, C2-NH2) and the carboxylate anion of a co-former. researchgate.netacs.org | R2(8) Heterosynthon nih.gov | Primary interaction in Pyrimethamine-carboxylate salts, highly robust and predictable. |

| N–H···N | Between two Pyrimethamine molecules (e.g., C4-NH2 of one molecule and N3 of another). acs.org | R2(8) Homosynthon nih.gov | Forms characteristic PYR-PYR dimers or ribbons, contributing to lattice stability. |

| N–H···O=S | Interaction with sulfonamide co-formers. nih.gov | - | Demonstrates the versatility of the DAD binding site with different functional groups. |

| C–H···Cl | Involving the p-chlorophenyl group of Pyrimethamine. acs.org | - | Secondary interactions that contribute to the overall packing and stability of the crystal structure. |

Molecular Interactions and Receptor Dynamics of Einecs 298 469 1

Investigations into Dopaminergic Receptor Systems at a Molecular Level

Apomorphine (B128758) is a non-selective dopamine (B1211576) agonist that directly stimulates both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subfamilies. mdpi.comwikipedia.org Its therapeutic and molecular actions are primarily attributed to its structural similarity to dopamine, allowing it to function as an agonist at these key receptors in the central nervous system. acs.org The R-enantiomer of apomorphine is the therapeutically active form. acs.org

The affinity of Apomorphine for various dopamine receptor subtypes has been quantified in numerous in vitro studies using radioligand binding assays. These studies reveal a broad-spectrum activity across both D1-like and D2-like receptors, with a generally higher affinity for the D2-like family. mdpi.comwikipedia.org Apomorphine is recognized as a potent agonist with high affinity for D2, D3, and D5 receptors. drugbank.com

In competitive binding assays, Apomorphine has demonstrated the ability to displace various radioligands from dopamine receptors. For instance, in studies using non-human primate brains, the half-maximal inhibitory dose (ID50) required for Apomorphine to inhibit the binding of the D2/D3 antagonist [11C]raclopride was 0.26 mg/kg, with a corresponding inhibitory constant (Ki) of 29 ng/ml. nih.gov A similar study with the D2/D3 agonist [11C]MNPA found an ID50 of 0.50 mg/kg and a Ki of 31 ng/ml. nih.gov These in vivo PET studies suggest that Apomorphine effectively occupies D2/D3 receptors at pharmacologically relevant concentrations. nih.gov

The table below summarizes representative binding affinity data for Apomorphine at different dopamine receptor subtypes from various in vitro models.

| Receptor Subtype | Test System | Radioligand | Affinity Value (Ki) | Reference |

|---|---|---|---|---|

| D1 | Rat striatal membrane | [3H]-SCH-23390 | Data available in database | guidetopharmacology.org |

| D2 | Human cloned receptor | [3H]-raclopride | Data available in database | guidetopharmacology.org |

| D2-like (D2, D3, D4) | General classification | N/A | High affinity | mdpi.comwikipedia.org |

| D2/D3 | Cynomolgus monkey (in vivo) | [11C]raclopride | 29 ng/ml | nih.gov |

| D2/D3 | Cynomolgus monkey (in vivo) | [11C]MNPA | 31 ng/ml | nih.gov |

While a direct co-crystal structure of Apomorphine bound to a dopamine receptor remains to be fully elucidated, significant insights have been gained from structural biology studies of related agonists and computational modeling based on the cryo-electron microscopy (cryo-EM) structures of dopamine receptors. tandfonline.com These studies reveal that dopamine receptors consist of seven transmembrane helices that form a binding pocket for ligands. acs.org

The binding of agonists like Apomorphine is understood to induce specific conformational changes in the receptor, particularly in transmembrane helices 3, 5, 6, and 7, which are crucial for G-protein coupling and subsequent intracellular signaling. acs.org The structural basis for the activity of Apomorphine lies in its catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring), which mimics the structure of dopamine and forms key interactions within the receptor's binding pocket. acs.org

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in predicting the binding mode of Apomorphine to dopamine receptors. nih.govresearchgate.netnih.gov These models are often based on the crystal structures of homologous G-protein coupled receptors (GPCRs), such as adrenergic receptors, or more recently, on the solved structures of dopamine receptors themselves. tandfonline.comnih.gov

Docking simulations place Apomorphine within the orthosteric binding site, where its catechol moiety can form hydrogen bonds with conserved serine residues in transmembrane helix 5, an interaction critical for receptor activation. researchgate.net Further analysis of D2 receptor models suggests that Apomorphine's binding energy is favorable, with calculations showing stable binding energies around -11 kcal/mol in the D2 receptor. nih.gov These computational approaches have also been used to explore the differences in binding to the high-affinity (D2High) and low-affinity (D2Low) states of the D2 receptor, which are thought to represent the functional and non-functional states of the receptor, respectively. nih.gov The results from these models align well with experimental dissociation constants, supporting their predictive validity. nih.gov

| Receptor Model | Computational Method | Key Interacting Residues | Calculated Binding Energy | Reference |

|---|---|---|---|---|

| Dopamine D2 Receptor | Molecular Docking/Dynamics | Polar and nonpolar interactions within the active site | Approx. -11 kcal/mol | nih.govresearchgate.net |

| D2High/D2Low States | GPCR Modeling/Docking | Interactions with transmembrane helices | Matches experimental Kd | nih.gov |

Structural Biology Approaches to Elucidate Receptor-Ligand Complexes

Engagement with Glutamatergic and Related Metabolic Pathways

Beyond its direct action on dopamine receptors, Apomorphine's effects involve complex interactions with other neurotransmitter systems, notably the glutamatergic system, and cellular metabolic pathways like those involving glutathione (B108866).

Apomorphine has been shown to modulate glutamate (B1630785) neurotransmission. In vivo studies have demonstrated that as a mixed D1/D2 receptor agonist, Apomorphine can influence the release of glutamate in brain regions like the striatum. uliege.be For example, administration of Apomorphine has been reported to increase the spontaneous efflux of glutamate. uliege.be This modulation is complex and can be inhibitory or excitatory depending on the specific receptor subtypes and neuronal circuits involved.

However, direct effects on glutamate uptake transporters are less clear. One in vitro study using rat striatal homogenates found that Apomorphine (at concentrations up to 10⁻⁷ M) did not directly affect the uptake of [3H]D-aspartate, a marker for glutamate transport. nih.gov Conversely, other research suggests that dopaminergic stimulation can lead to changes in the expression of glutamate transporters. In animal models of Parkinson's disease, treatment with Apomorphine may lead to an increase in striatal glutamate transporter 1 (GLT-1), which would enhance glutamate uptake by glial cells and consequently decrease extracellular glutamate levels. vassar.edu

Apomorphine interacts with cellular redox systems, particularly the glutathione (GSH) cycle. nih.gov Glutathione is a critical intracellular antioxidant, and the gamma-glutamyl cycle is responsible for its synthesis and degradation. uomustansiriyah.edu.iqmdpi.com Apomorphine itself possesses potent antioxidant and free radical scavenging properties, partly due to its phenol (B47542) rings. mdpi.comnih.gov

In cellular models, Apomorphine has been shown to protect against oxidative stress-induced apoptosis. nih.gov This protective effect is linked to its ability to enhance the activity of glutathione peroxidase (GPx), a key enzyme in the glutathione cycle that detoxifies harmful reactive oxygen species. nih.gov Interestingly, Apomorphine treatment was found to elevate GPx activity without increasing the expression of the GPx1 protein, suggesting a direct modulatory effect on the enzyme's function. nih.gov This action appears to be independent of dopamine receptor activation. nih.gov Furthermore, in animal models of neurotoxicity, R-Apomorphine prevented the reduction of striatal GSH levels caused by the toxin MPTP. nih.gov However, other studies have shown that direct treatment of cells with Apomorphine did not significantly increase intracellular glutathione content, suggesting its protective role is primarily through enhancing the efficacy of the existing glutathione system rather than by upregulating its synthesis. tandfonline.com

Modulation of Glutamate Transport and Receptor Subtypes (in vitro/cellular models)

Mechanistic Exploration of Synergistic or Antagonistic Molecular Interactions of the Conjugate

The conjugation of an active aporphine (B1220529) alkaloid with L-pyroglutamic acid presents a compelling case for investigating potential synergistic or antagonistic interactions. Synergy occurs when the combined effect of the two molecules is greater than the sum of their individual effects, while antagonism describes a scenario where one component inhibits or reduces the effect of the other. mdpi.com

A potential synergistic relationship could arise from their complementary neuroprotective mechanisms. The aporphine component, similar to apomorphine, is known to possess potent antioxidant and free radical scavenging properties, which are neuroprotective in vitro and in vivo. nih.gov This could be amplified by L-pyroglutamic acid, which plays a role in the synthesis and recycling of glutathione (GSH), a critical endogenous antioxidant. rupahealth.comcymitquimica.com An enhanced ability to combat oxidative stress within a cell could be a key synergistic outcome.

Conversely, antagonism is also a possibility. For instance, different aporphine alkaloids have been shown to modulate the PI3K/Akt signaling pathway in cancer cells. frontiersin.org If the two components of the Einecs 298-469-1 conjugate were to have opposing effects on this or other crucial signaling cascades, an antagonistic interaction could be observed.

Investigation of Combined Effects on Cellular Signaling Networks (in vitro)

To dissect the combined effects of the dibenzoquinoline and pyroglutamic acid moieties, in vitro studies using relevant cell lines are essential. Given the structural similarity of the dibenzoquinoline component to apomorphine, a primary focus would be on dopaminergic signaling pathways. nih.govvulcanchem.com

A hypothetical investigation could use human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells engineered to express specific dopamine receptor subtypes (D1, D2, etc.). The cellular response to the dibenzoquinoline component alone, L-pyroglutamic acid alone, and the this compound conjugate would be measured. Key readouts would include the quantification of second messengers, such as cyclic AMP (cAMP), and the phosphorylation status of downstream signaling proteins like ERK (Extracellular signal-regulated kinase) and Akt.

For example, since D1 receptor activation typically increases cAMP levels, a synergistic effect might manifest as a greater-than-additive increase in cAMP when cells are treated with the conjugate compared to the individual components. Other relevant pathways to investigate would include those related to inflammation, as L-pyroglutamic acid has been linked to the modulation of inflammatory responses. rsc.orgscienceopen.comrsc.org

Below is a hypothetical data table illustrating potential outcomes from such an experiment measuring the phosphorylation of a key signaling protein (e.g., Protein Kinase A substrate) downstream of cAMP activation in cells expressing D1 dopamine receptors.

Table 1: Hypothetical In Vitro Analysis of Cellular Signaling This table is for illustrative purposes only and is not based on experimental data.

| Treatment Group | Concentration (µM) | Downstream Phosphorylation (Fold Change vs. Control) | Interaction Type |

| Control (Vehicle) | - | 1.0 | - |

| Dibenzoquinoline Alone | 10 | 4.5 | - |

| L-Pyroglutamic Acid Alone | 10 | 1.2 | - |

| Dibenzoquinoline + L-Pyroglutamic Acid (Co-administered) | 10 + 10 | 5.8 | Additive |

| This compound Conjugate | 10 | 9.7 | Synergistic |

Multi-Omics Approaches to Profile Cellular Responses

To gain a comprehensive, unbiased understanding of the cellular response to this compound, multi-omics approaches are indispensable. rsc.orgmdpi.com These technologies allow for the simultaneous measurement of thousands of molecules across different biological layers, providing a holistic view of the compound's impact.

Transcriptomics (RNA-seq): This would reveal genome-wide changes in gene expression. One might expect to see alterations in genes related to dopaminergic and serotonergic receptor signaling, glutathione metabolism, inflammatory pathways (e.g., NF-κB signaling), and cell survival pathways like PI3K/Akt. frontiersin.orgtandfonline.com

Proteomics: Mass spectrometry-based proteomics would quantify changes in the abundance and post-translational modifications (e.g., phosphorylation) of proteins. This would validate transcriptomic findings and uncover regulatory events not visible at the gene expression level, such as the direct activation of kinases.

Metabolomics: This technique measures changes in small-molecule metabolites. It would be particularly useful for assessing the impact on the glutathione cycle, energy metabolism (e.g., glycolysis, TCA cycle), and neurotransmitter precursor levels. researchgate.net

Integrating these datasets could reveal novel mechanisms of synergy or antagonism. For example, transcriptomics might show the upregulation of an enzyme by the dibenzoquinoline component, while metabolomics confirms that the pyroglutamic acid component provides the necessary substrate for that enzyme, leading to a synergistic increase in a protective metabolite.

The following table provides a hypothetical summary of potential findings from a multi-omics study on a neuronal cell line treated with this compound.

Table 2: Illustrative Multi-Omics Profile of Cellular Response to this compound This table is for illustrative purposes only and is not based on experimental data.

| Omics Layer | Key Finding | Implicated Pathway | Potential Interpretation |

| Transcriptomics | Upregulation of GCLC, GSS genes | Glutathione Biosynthesis | Synergistic antioxidant response |

| Proteomics | Increased phosphorylation of AKT and ERK | PI3K/Akt & MAPK Signaling | Pro-survival signaling activation |

| Metabolomics | Increased ratio of reduced to oxidized glutathione (GSH/GSSG) | Oxidative Stress Response | Enhanced cellular redox capacity |

| Transcriptomics | Downregulation of TNF, IL6 genes | Inflammatory Response | Anti-inflammatory effect |

| Proteomics | Decreased abundance of Caspase-3 | Apoptosis | Inhibition of cell death pathways |

Biochemical and Cellular Applications in Research for Einecs 298 469 1

Utilization as a Mechanistic Probe for Neurotransmitter System Research

L-Pyroglutamic acid serves as a valuable tool in neuroscience research for exploring the complex workings of neurotransmitter systems. Its structural similarity to glutamate (B1630785) allows it to interact with related pathways, providing insights into neuronal signaling and function. acs.org

Pharmacological Tool for Investigating Dopaminergic Pathways and Receptor Specificity

While direct, extensive research on L-pyroglutamic acid as a primary tool for dopaminergic pathways is not widely documented, its influence on interconnected neurotransmitter systems provides an indirect means of investigation. Dysfunction in dopamine (B1211576) signaling is a key factor in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. mdpi.com The brain's major dopaminergic pathways—the nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular—are crucial for motor control, reward, cognition, and hormonal regulation. mdpi.comwikipedia.org

Research has shown that L-pyroglutamic acid interacts significantly with excitatory amino acid receptors, specifically those labeled by L-glutamic acid. nih.gov Given that glutamatergic neurons heavily modulate dopaminergic systems, particularly in the basal ganglia, substances affecting glutamate receptors can indirectly probe dopaminergic function. nih.gov Furthermore, studies have indicated that pyroglutamic acid can reverse memory disturbances induced by scopolamine, suggesting an effect on cholinergic activity. ijmrhs.com The intricate interplay between cholinergic, glutamatergic, and dopaminergic systems means that a compound acting on one can be used to understand the broader network, including dopamine pathways. ijmrhs.com

Study of Downstream Intracellular Signaling Cascades (e.g., Adenylate Cyclase Regulation)

L-Pyroglutamic acid has been studied for its effects on intracellular signaling cascades that are crucial for neuronal communication. One key enzyme in these cascades is adenylate cyclase (also known as adenylyl cyclase), which catalyzes the conversion of ATP to cyclic AMP (cAMP), a vital secondary messenger. nih.govwikipedia.org

Investigations in rat brain models have demonstrated that L-pyroglutamic acid can decrease both sodium-dependent and sodium-independent glutamate binding. nih.govresearchgate.net In these studies, L-pyroglutamic acid was also found to inhibit adenylate cyclase activity. However, other research has indicated that while it can interfere with glutamate binding, it does not affect basal or GMP-PNP-stimulated adenylate cyclase activity, suggesting its modulatory role may be context-dependent. nih.govresearchgate.net The regulation of adenylate cyclase is complex, involving G-proteins, and its activity is critical for the signaling of many neurotransmitter receptors, including certain dopamine receptors. wikipedia.org

| Parameter Studied | Observed Effect | Reference |

|---|---|---|

| Na+-dependent Glutamate Binding | Decreased | nih.govresearchgate.net |

| Na+-independent Glutamate Binding | Decreased | nih.govresearchgate.net |

| Adenylate Cyclase Activity | Inhibited/Not Affected (Basal) | nih.gov |

Investigations into Roles within Cellular Metabolism and Homeostasis

Pyroglutamic acid is a naturally occurring metabolite involved in fundamental cellular processes, particularly amino acid and glutathione (B108866) metabolism. researchgate.net

Impact on Glutamine Metabolism and Related Enzymatic Activities (e.g., Glutaminase (B10826351) Inhibition)

Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione. taylorandfrancis.com This cycle involves the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase. frontiersin.org While pyroglutamic acid is a product derived from glutamine and glutamate, it is not primarily known as a direct inhibitor of glutaminase. acs.orgresearchgate.net Instead, its levels are linked to the activity of the glutathione cycle. taylorandfrancis.com

Targeting glutamine metabolism by inhibiting glutaminase has become a significant strategy in cancer research. frontiersin.org Inhibitors such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and CB-839 are used to block the conversion of glutamine to glutamate, thereby disrupting cancer cell metabolism. mdpi.com The study of these inhibitors helps to elucidate the metabolic network in which pyroglutamic acid is an endogenous component.

Exploration of Pyroglutamate (B8496135) as a Glutamate Reservoir or Analog in Cellular Systems

Research suggests that pyroglutamic acid may act as a glutamate analog or be part of a glutamate reservoir system. acs.orgresearchgate.net The most significant evidence for this role comes from its position within the glutathione cycle. pnas.org Glutathione, a tripeptide containing glutamate, is present in high concentrations in the brain and is hypothesized to serve as a substantial reservoir for synaptic glutamate. pnas.org

Studies have shown that inhibiting enzymes in the glutathione cycle leads to changes in cellular glutamate levels. pnas.org Pyroglutamic acid is formed in this cycle and is converted back to glutamate by the enzyme 5-oxoprolinase. wikipedia.org This cyclical process supports the idea that the pathway, including its intermediate pyroglutamate, functions to store and supply glutamate, the most abundant excitatory neurotransmitter in the central nervous system. wikipedia.orgpnas.org In plants, it has also been demonstrated that L-pyroglutamic acid is converted into glutamate. csic.es

Research into N-Terminal Pyroglutamate Modification in Peptides and Proteins

One of the most widely studied roles of pyroglutamic acid is its presence as a modification at the N-terminus of many peptides and proteins. researchgate.netacs.org This post-translational modification involves the cyclization of an N-terminal glutamine (Gln) or, more slowly, a glutamic acid (Glu) residue to form a pyroglutamyl (pGlu) residue. creative-proteomics.comnih.gov

This conversion can occur spontaneously under certain conditions but is often catalyzed in vivo by enzymes called glutaminyl cyclases (QCs). acs.orgnih.govasm.org The formation of an N-terminal pGlu has significant biological consequences. It blocks the N-terminus, rendering the protein or peptide resistant to degradation by most aminopeptidases, thereby increasing its stability and half-life. acs.orgnih.gov This modification is also crucial for the proper conformation and biological activity of many molecules, including hormones and antibodies. nih.govasm.org For example, the modification is known to be important for the activity of thyrotropin-releasing hormone and gonadotropin-releasing hormone. nih.gov In the context of disease, the formation of pGlu on amyloid-β peptides is associated with increased aggregation and is implicated in Alzheimer's disease. wikipedia.orgasm.org

| Protein/Peptide Class | Specific Example | Significance of Modification | Reference |

|---|---|---|---|

| Hormones | Thyrotropin-releasing hormone, Gonadotropin-releasing hormone, Gastrin | Required for physiological activity and receptor binding | nih.gov |

| Immunoglobulins (Antibodies) | Monoclonal antibodies (mAbs) | Increases stability, can affect quality and efficacy of therapeutic mAbs | creative-proteomics.comnih.gov |

| Amyloid Peptides | Amyloid-β (Aβ) peptide | Enhances aggregation tendency, implicated in Alzheimer's disease | asm.org |

| Enzymes | Fungal Cellobiohydrolase 1 (CBH-1) | Confers resistance to thermal denaturation | asm.org |

| Chemokines | Monocyte Chemoattractant Proteins (MCPs) | Protects from degradation, required for activity | nih.gov |

Enzymology of Pyroglutamate Cyclase and Related Amidation Reactions

The formation of an N-terminal pyroglutamate residue is a significant post-translational modification in a wide array of proteins and peptides. dergipark.org.trpnas.org This conversion is not random but is a highly regulated enzymatic process. While the cyclization of N-terminal glutamine or glutamic acid can occur spontaneously, the reaction is greatly facilitated in vivo by a specific class of enzymes known as glutaminyl cyclases (QCs). pnas.orgfrontiersin.orgnih.gov

The enzymatic reaction catalyzed by QC is an intramolecular amidation. frontiersin.org QC mediates the cyclization of an N-terminal glutaminyl residue, which results in the release of an ammonia (B1221849) molecule, or an N-terminal glutamyl residue, which releases a molecule of water. mdpi.comasm.org Both reactions yield the same N-terminal pyroglutamate (pGlu) structure. mdpi.com Human glutaminyl cyclase (hQC) is a metalloenzyme that utilizes a zinc ion in its active site. pnas.org Structural and kinetic analyses have revealed a proposed catalytic mechanism where the zinc ion polarizes the substrate's γ-amide carbonyl group and stabilizes the oxyanion intermediate formed during the nucleophilic attack by the α-nitrogen. pnas.orgnih.gov A conserved glutamate residue within the active site is thought to function as a general acid-base catalyst, shuttling a proton from the substrate's α-amino group to the leaving group (ammonia or a hydroxyl group). pnas.org

QCs are crucial for the maturation and function of numerous bioactive peptides and proteins, including hormones, cytokines, and neuropeptides processed through the secretory pathway. dergipark.org.trpnas.org In mammals, two isoforms of QC have been identified. dergipark.org.tr The reverse reaction, the hydrolysis of pyroglutamic acid back to glutamic acid, is catalyzed by the enzyme 5-oxoprolinase, a process that requires the cleavage of ATP to ADP. nih.govpnas.org

| Enzyme | Function | Substrate(s) | Product(s) | Cofactors/Requirements | Reference |

|---|---|---|---|---|---|

| Glutaminyl Cyclase (QC) | Catalyzes the formation of N-terminal pyroglutamate. | N-terminal Glutamine or Glutamate | N-terminal Pyroglutamate + NH₃ or H₂O | Zinc (Zn²⁺) | dergipark.org.trpnas.orgnih.gov |

| 5-Oxoprolinase | Hydrolyzes pyroglutamate to glutamate. | 5-Oxo-L-proline (Pyroglutamate), ATP | L-Glutamate, ADP, Pi | Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺) | nih.govpnas.org |

| γ-Glutamyl Cyclotransferase | Converts γ-glutamyl amino acids to pyroglutamate as part of the glutathione cycle. | γ-Glutamyl amino acids | 5-Oxoproline (Pyroglutamate) + Amino Acid | N/A | nih.govwikipedia.org |

Functional Consequences of Pyroglutamate Formation in Peptidic Biomolecules

The post-translational modification of an N-terminus to a pyroglutamate residue has profound and varied consequences for the structure and function of peptidic biomolecules. These effects are critical for the biological role of many peptides and proteins.

One of the most significant functions of pGlu formation is the enhancement of molecular stability. The cyclic lactam structure of pyroglutamate blocks the N-terminus, rendering the peptide or protein resistant to degradation by most aminopeptidases. pnas.orgmdpi.comnih.gov This protective "capping" increases the half-life of many bioactive peptides, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). dergipark.org.trpnas.org

Furthermore, the pGlu modification is often a prerequisite for biological activity. For many peptide hormones and neuropeptides, the N-terminal pGlu is necessary to achieve the proper conformation for binding to their specific receptors. pnas.org Conversely, in the context of immunology, pGlu formation can have negative consequences. Studies have shown that the cyclization of an N-terminal glutamine in certain peptides can lead to a decrease in their ability to activate cytotoxic T lymphocytes (CTLs). mdpi.com

The aberrant formation of pyroglutamate has been implicated in several pathologies. The accumulation of pGlu-modified Aβ peptides, which are more prone to aggregation and neurotoxic, is a key pathological hallmark of Alzheimer's disease. dergipark.org.tracs.org This has led to the investigation of glutaminyl cyclase inhibitors as a potential therapeutic strategy for neurodegenerative disorders. dergipark.org.tr

| Functional Consequence | Description | Example(s) | Reference |

|---|---|---|---|

| Increased Stability | Blocks N-terminus from degradation by aminopeptidases, increasing peptide half-life. | TRH, GnRH, various cytokines | dergipark.org.trpnas.orgnih.gov |

| Altered Physicochemical Properties | Loses positive charge, increases hydrophobicity, and can decrease solubility. | Amyloid-β peptides | mdpi.comacs.org |

| Structural Stabilization | Maintains rigid conformation, essential for the function of some proteins. | Bullfrog Ribonuclease 3 | nih.gov |

| Modulation of Biological Activity | Often required for proper receptor binding and activity of hormones and neuropeptides. | TRH, GnRH, Gastrin, Neurotensin | dergipark.org.trpnas.org |

| Altered Immunogenicity | Can decrease the activity of cytotoxic T lymphocytes (CTLs). | T-cell epitope peptides | mdpi.com |

| Role in Pathophysiology | Aberrant formation contributes to the aggregation of peptides in diseases. | pGlu-Amyloid-β in Alzheimer's Disease | wikipedia.orgdergipark.org.tracs.org |

Advanced Analytical and Bioanalytical Methodologies for Einecs 298 469 1

Chromatographic Separations and Mass Spectrometry for Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry provide the high sensitivity and selectivity required for analyzing pyroglutamic acid in complex biological samples.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the reliable quantification of underivatized pyroglutamic acid in diverse media, including fermentation broths, cell cultures, and plasma. researchgate.netrsc.orgnih.gov The development of these methods focuses on achieving robust separation from structurally related amino acids, such as glutamine (Gln) and glutamic acid (Glu), and addressing analytical challenges like in-source conversion. nih.govresearchgate.net

A significant challenge in LC-MS analysis is the in-source cyclization of Gln and Glu to form pyroglutamic acid, which can lead to inaccurate quantification. nih.govacs.org Studies have shown that a substantial percentage of Gln can be converted to pGlu in the electrospray ionization (ESI) source, with the extent of conversion depending on parameters like the fragmentor voltage. nih.govresearchgate.netacs.org To mitigate this, methods have been developed that ensure chromatographic separation of the three metabolites, utilize isotopic internal standards to correct for in-source formation, and optimize MS source conditions. nih.govacs.org

Reversed-phase chromatography is commonly employed for separation. For instance, a C18 column can be used with a volatile ion-pair reagent like pentadecafluorooctanoic acid (PDFOA) in the mobile phase to separate underivatized amino acids. rsc.orgnih.gov Detection is typically performed using ESI in positive ion mode with multiple reaction monitoring (MRM) to ensure specificity. nih.govacs.org The specific transition of [M+H]⁺ → [M+H-46]⁺ is often used for the MS-MS detection of most amino acids. rsc.orgnih.gov These methods are simple, rapid, and sensitive, with detection limits reported in the range of 0.1 to 5 ng/mL. rsc.orgnih.gov

HPLC-MS/MS methods have been validated for quantifying pyroglutamic acid in rat plasma and in vitro cell culture media, demonstrating good linearity, precision, and accuracy. researchgate.net For example, one method reported a lower limit of quantification (LLOQ) of 10 ng/mL in cell culture media and 50 ng/mL in rat plasma. researchgate.net These methods are crucial for investigating the role of pyroglutamic acid as a potential biomarker for conditions like hepatotoxicity. researchgate.net Furthermore, LC-MS techniques are used to study the non-enzymatic formation of pyroglutamic acid from N-terminal glutamic acid residues in therapeutic antibodies, a modification that can impact product heterogeneity and stability. acs.orgresearchgate.net

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Dikama Diamonsil C18 (5 µm, 150x2.1 mm) rsc.org | Agilent Zobrax C-8 (5 µm, 2.1x150 mm) researchgate.net | Phenomenex Kinetex C18 XB (2.6 µm, 2.1x150 mm) acs.org |

| Mobile Phase | A: 1.0 mM PDFOA, 0.05% TFA in water; B: Acetonitrile rsc.org | 70% Acetonitrile: 30% H2O with 0.2% formic acid researchgate.net | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid acs.org |

| Detection Mode | LC-MS/MS (ESI+) rsc.org | LC-MS/MS researchgate.net | LC-MS (ESI+) acs.org |

| Application | Fermentation media rsc.org | Biological samples researchgate.net | Metabolomic studies acs.org |

| Key Finding | Rapid quantitation of underivatized amino acids without derivatization. rsc.org | Quantitative measurement of glutamic acid. researchgate.net | Characterized in-source cyclization of Gln/Glu to pGlu. acs.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic analysis, capable of separating and identifying a wide range of volatile and derivatized non-volatile compounds, including pyroglutamic acid. mdpi.comlcms.cz This method offers excellent chromatographic resolution, which is beneficial for separating structurally similar metabolites. lcms.cz For analysis by GC-MS, polar metabolites like amino acids and organic acids must first be converted into volatile derivatives. lcms.cz

GC-MS has been successfully applied to profile metabolites in various biological systems. In a study analyzing the differential metabolites in the leaves, stems, and flowers of Pogostemon cablin, L-pyroglutamic acid was identified as a key compound that was more abundant in the stem compared to other parts. frontiersin.org Similarly, GC-MS has been used to analyze metabolites produced by termites, where pyroglutamic acid was detected as part of the metabolic profile, indicating active glutathione (B108866) metabolism. mdpi.com The technique has also been employed to analyze the composition of ripened cheeses, where pyroglutamic acid can be present in high amounts, with its concentration often correlating with the ripening time. researchgate.net

The typical workflow involves sample extraction, derivatization, and then injection into the GC-MS system. Identification of metabolites is achieved by comparing the obtained mass spectra and retention indices with those in established spectral libraries. lcms.cz

| Study Focus | Matrix | Key Metabolites Identified with Pyroglutamic Acid | Reference |

| Metabolite Profiling | Termites (Reticulitermes flavipes) | Amino acids, sugars, organic acids, arabinitol, erythrose | mdpi.com |

| Differential Metabolite Analysis | Pogostemon cablin tissues (leaf, stem, flower) | Patchouli alcohol, α-patchoulene, β-patchoulene, seychellene, α-guaiene, caryophyllene | frontiersin.org |

| Cheese Ripening Analysis | Various cheese types | Citrulline, other amino acids | researchgate.net |

Development of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Spectrophotometric and Electrochemical Detection Techniques for Quantitative Assessment

Beyond mass spectrometry-based methods, spectrophotometric and electrochemical techniques offer alternative approaches for the quantitative assessment of pyroglutamic acid.

Enzymatic assays provide a specific and often cost-effective method for quantifying pyroglutamic acid. A common approach involves the enzymatic conversion of pyroglutamic acid into a more easily detectable substance. One such method relies on the quantitative cleavage of the lactam ring in pyroglutamic acid by acid hydrolysis to yield glutamic acid. oup.comoup.com The resulting glutamic acid is then determined spectrophotometrically using a commercial enzymatic test kit. oup.comoup.com This method is suitable for determining pGlu levels in processed foods like molasses and catsup, with a quantitative detection limit of 0.01 mg/mL. oup.comoup.com The amount of formazan (B1609692) dye formed, which is stoichiometrically proportional to the glutamic acid, is measured at 492 nm. oup.com

Another enzymatic approach uses L-pyroglutamate aminopeptidase (B13392206) (PGAP), an enzyme that specifically hydrolyzes L-pyroglutamate from the N-terminus of peptides and proteins. sigmaaldrich.com The assay can be designed to measure the hydrolysis of a chromogenic substrate, such as L-pyroglutamate-ß-naphthylamide. sigmaaldrich.com The release of ß-naphthylamine is measured colorimetrically at 580 nm following a chemical reaction to produce a colored product. sigmaaldrich.com Such assays are valuable for studying protein modifications and enzyme activity. ontosight.ai More recently, the inhibitory actions of pyroglutamic acid on other enzymes, such as human angiotensin-converting enzyme (ACE), have been studied using spectrophotometric assays. mdpi.com

| Assay Component | Description | Reference |

| Principle | Hydrolysis of pGlu to glutamic acid, followed by enzymatic determination of glutamic acid. | oup.comoup.com |

| Enzyme (for detection) | Glutamate (B1630785) dehydrogenase (in commercial kit). | oup.com |

| Detection Method | Spectrophotometry (measurement of formazan dye). | oup.com |

| Wavelength | 492 nm | oup.com |

| Application | Processed foods (molasses, catsup), wastewater. | oup.comoup.com |

| Alternative Enzyme | L-Pyroglutamate Aminopeptidase (PGAP). | sigmaaldrich.com |

| Alternative Substrate | L-Pyroglutamate-ß-Naphthylamide. | sigmaaldrich.com |

| Alternative Wavelength | 580 nm | sigmaaldrich.com |

Electrochemical sensors are emerging as a promising technology for the rapid, sensitive, and real-time detection of biomolecules, including pyroglutamic acid and its precursors. rjonco.com These sensors are based on the principle of converting a biological or chemical recognition event into a measurable electrical signal. nih.gov

For pyroglutamic acid, a notable development is the creation of a molecularly imprinted polymer (MIP)-based electrochemical sensor for the enantio-selective analysis of its D- and L-isomers. researchgate.net This sensor was constructed by modifying a pencil graphite (B72142) electrode with a metallo-polymer imprinted with the target isomer. researchgate.net Using differential pulse anodic stripping voltammetry, the sensor demonstrated a wide linear range (e.g., 2.8-170.0 ng/mL for the aqueous sample) and a low limit of detection (0.77 ng/mL). researchgate.net Such sensors have been validated in real samples like urine and blood plasma, showcasing their potential for clinical diagnostics where distinguishing between biologically active L-pyroglutamic acid and inactive D-isomer is crucial. researchgate.net

Other research has focused on developing sensors for related compounds like glutamic acid. A sensor using a glassy carbon electrode modified with a poly(L-glutamic acid) and graphene oxide composite has been developed for the simultaneous detection of heavy metal ions, demonstrating the utility of poly-amino acids in sensor construction. nih.govrsc.org The high electroactive surface area and fast electron transfer capabilities of these modified electrodes contribute to their high sensitivity and stability. nih.govmdpi.com These advancements highlight the potential for creating dedicated, low-cost, and highly sensitive electrochemical sensors for real-time monitoring of pyroglutamic acid in various model systems.

| Sensor Type | Analyte(s) | Key Features | Limit of Detection (LOD) | Reference |

| Molecularly Imprinted Polymer (MIP) | D-/L-Pyroglutamic Acid | Enantio-selective, validated in real samples (urine, plasma). | 0.77 ng/mL | researchgate.net |

| Poly(L-glutamic acid)/Graphene Oxide | Cu²⁺, Cd²⁺, Hg²⁺ | High sensitivity, good stability, simultaneous detection. | 0.015 - 0.032 µM | nih.govrsc.org |

| Poly-4-Amino-6-hydroxy-2-mercaptopyrimidine Film | Dopamine (B1211576) | High selectivity, increased active surface area. | 0.2 µM | mdpi.com |

Development of Enzymatic Assays for Pyroglutamic Acid and Conjugates

Novel Bioanalytical Strategies for In Vitro and Ex Vivo Studies

The development of novel bioanalytical strategies is essential for understanding the formation and function of pyroglutamic acid in biological contexts, particularly in in vitro and ex vivo models. ich.org These strategies are crucial for fields like pharmaceutical development, where modifications to therapeutic proteins must be characterized, and in clinical research for monitoring metabolic pathways. creative-biolabs.comnih.gov

For therapeutic antibodies, where N-terminal glutamine or glutamic acid can convert to pyroglutamic acid, specialized analytical methods are employed. nih.gov Peptide mapping combined with LC-MS/MS is a primary technique to identify and quantify this modification. researchgate.netcreative-biolabs.com It can demonstrate the primary structure, including the N-terminus, and provide quantitative information about the conversion. creative-biolabs.com Since the conversion from glutamic acid to pyroglutamic acid involves a change in charge, cation exchange chromatography can also be used to separate the modified and unmodified forms of the antibody, allowing for the evaluation of the conversion rate. creative-biolabs.com In vitro incubation studies, mimicking physiological conditions (e.g., 37 °C, pH 7.4), are used to replicate and study the rate of pyroglutamic acid formation observed in vivo. nih.gov

In metabolomics and clinical studies, bioanalytical methods are applied to ex vivo samples like serum and urine to investigate the link between pyroglutamic acid levels and disease states. nih.gov For instance, LC/MS methods have been used to measure pyroglutamic acid and glutamic acid in serum and urine from critically ill patients with septic shock. nih.gov In these studies, sample preparation involves protein precipitation with acetonitrile, followed by centrifugation before analysis. nih.gov Such studies have found elevated pyroglutamic acid levels in septic patients, suggesting it could be a biomarker for glutathione depletion. nih.gov These strategies, which combine robust sample preparation with sensitive analytical techniques, are vital for advancing our understanding of pyroglutamic acid's role in health and disease. rupahealth.com

Environmental Behavior and Degradation Pathways of Einecs 298 469 1 and Its Components

Modeling and Prediction of Environmental Partitioning and Transport

Predictive models are essential tools for estimating the environmental fate of widely dispersed chemicals like LAS. These models use the physicochemical properties of a substance to forecast its distribution and movement through various environmental media.

Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between the chemical structure of a compound and its physical or environmental properties. mdpi.comresearchgate.net For surface-active compounds like LAS, direct measurement of certain properties, such as the octanol-water partition coefficient (Kow), is challenging. who.int QSPR methods provide a means to calculate these crucial parameters for environmental modeling.

A modified fragment method has been developed to calculate the Kow for LAS, which accounts for the branching position of the phenyl group on the alkyl chain. who.int This approach is critical as commercial LAS is a mixture of isomers with varying properties. who.int Key properties and descriptors used in modeling the environmental behavior of LAS are summarized in the table below.

Table 1: Key Physicochemical Properties and Descriptors for LAS Environmental Modeling

| Property/Descriptor | Description | Relevance to Environmental Distribution |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity, indicating its tendency to partition into organic matter versus water. It is typically calculated for LAS using modified fragment methods. who.int | Governs sorption to soil, sediment, and sludge, as well as bioaccumulation potential. eolss.net |

| Henry's Law Constant (H) | Indicates the partitioning of a chemical between air and water. It can be calculated from the ratio of vapor pressure to water solubility. eolss.net | Determines the likelihood of volatilization from water bodies into the atmosphere. |

| Water Solubility | The maximum amount of a substance that can dissolve in water. For LAS, this is influenced by alkyl chain length and isomer composition. who.int | Affects the concentration and mobility of the compound in aquatic systems. |

| Sorption Coefficient (Kd) | Quantifies the partitioning of a substance between the solid phase (soil, sediment) and the aqueous phase. For LAS, it correlates with the organic carbon content of the solid material. acs.org | Controls the amount of LAS that is removed from the water column and becomes associated with sediments and sludge. acs.org |

This table is interactive. You can sort and filter the data.

Multi-media environmental fate models, often based on the fugacity concept, are used to predict the ultimate distribution of a chemical after its release into the environment. eolss.netresearchgate.net These models divide the environment into interconnected compartments—such as air, water, soil, and sediment—and calculate the chemical's concentration and persistence in each. researchgate.netascelibrary.org

Several models, including Mackay-type models (such as EQC, ChemCAN, and EUSES) and others like EXAMS and TRIM.FaTE, have been applied to LAS. europa.eucler.comepa.gov These models confirm that due to its physicochemical properties, LAS predominantly partitions into the aqueous and solid (soil/sediment) compartments. eolss.net Volatilization to the air is not a significant fate pathway. eolss.net

A Level I multi-media model calculation, which assumes equilibrium and a steady-state environment, illustrates the predicted distribution of LAS.

Table 2: Predicted Environmental Mass Distribution of LAS via a Level I Fugacity Model

| Environmental Compartment | Predicted Mass Percentage (%) |

|---|---|

| Water | 88.9% |

| Soil | 7.9% |

| Sediment | 3.2% |

| Air | <0.1% |

Data sourced from Matthies, M. (n.d.). Multimedia Fate and Transport of Organic Pollutants. eolss.net

This table is interactive. You can sort and filter the data.

These modeling results align with monitoring data, which find LAS primarily in sewage, wastewater treatment plant effluent, surface waters, and sludge-amended soils. heraproject.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Models for Environmental Distribution

Ecological Implications of Environmental Transformation Products

The transformation of Flumetsulam in the environment leads to several products whose ecological effects are a key consideration. The nature and persistence of these products determine their potential long-term impact on ecosystems. rsc.org

Under anaerobic aquatic conditions, the primary transformation product is reduced flumetsulam-hydrate . publications.gc.caregulations.gov A significant concern with this metabolite is its persistence; studies indicate that it is stable and does not readily degrade further. publications.gc.ca This persistence means it can accumulate in anaerobic zones of water bodies, leading to long-term exposure for organisms in those environments. publications.gc.ca While Flumetsulam itself has low potential for bioaccumulation, the persistence of this transformation product raises concerns about its potential impact. publications.gc.ca

In plants, such as corn, wheat, and barley, Flumetsulam is metabolized through hydroxylation and subsequent glucose conjugation. researchgate.net Key metabolites identified include:

N-[2,6-difluoro-4-hydroxyphenyl]-5-methyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide (M1)

N-[2,6-difluorophenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide (M2)

A dihydroxylated metabolite (M3) researchgate.net

The ecological implications of these plant metabolites are less characterized in the available literature. However, the parent compound, Flumetsulam, is known to be highly toxic to non-target aquatic and terrestrial plants. epa.govepa.gov The formation of transformation products is significant, as they can sometimes exhibit toxicity equal to or greater than the parent compound. rsc.org Given the persistence of the reduced flumetsulam-hydrate and the high phytotoxicity of the parent molecule, there is a potential risk to aquatic ecosystems, particularly in anaerobic sediments and water where this persistent metabolite may accumulate. publications.gc.caepa.gov

Computational and Theoretical Chemistry Insights into Einecs 298 469 1

Quantum Chemical Investigations of Electronic Properties and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules like the components of Einecs 298-469-1. Computational approaches, such as Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at a subatomic level.

Reaction Mechanism Elucidation and Transition State Analysis

The aporphine (B1220529) alkaloid component of this compound possesses a rigid tetracyclic core, which is a common scaffold in many natural products. nih.gov Theoretical studies on the synthesis of aporphine alkaloids often involve the investigation of reaction mechanisms, such as the Pictet-Spengler cyclization, a key step in forming the dibenzo[de,g]quinoline system. tdl.org Computational analysis of these reactions helps in understanding the energy barriers and identifying the most stable transition states, thereby optimizing synthetic routes. For instance, studies on intramolecular arylation reactions to form the aporphine core have utilized computational methods to understand the reaction pathways. acs.org

The reactivity of the aporphine alkaloid is largely dictated by its electron-rich aromatic rings and the nitrogen atom of the tetrahydroisoquinoline moiety. Quantum chemical calculations can pinpoint regions susceptible to electrophilic or nucleophilic attack. For example, in related aporphine alkaloids, quantum-based calculations have identified nitrogen atoms as intensive nucleophilic reactive sites. researchgate.net The hydroxyl groups on the aromatic ring also play a crucial role in the molecule's reactivity, influencing its ability to act as a hydrogen bond donor and its potential for oxidation.

The (2S)-5-oxopyrrolidine-2-carboxylic acid component, also known as pyroglutamic acid, features a lactam ring and a carboxylic acid group. The reactivity of this molecule is centered around these functional groups. The carboxylic acid can be deprotonated to form a carboxylate anion, which is crucial for the ionic interaction with the aporphine alkaloid. The lactam ring is relatively stable but can undergo hydrolysis under certain conditions.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. For the aporphine alkaloid component, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data for related aporphine alkaloids, can aid in the structural elucidation and confirmation of the compound. researchgate.net Artificial neural networks have even been employed to identify the skeletons of aporphine alkaloids based on their ¹³C NMR data. researchgate.net

Furthermore, the prediction of vibrational spectra (infrared and Raman) can provide insights into the vibrational modes of the molecule and the strength of various bonds. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be modeled to understand the electronic structure and chromophores within the molecule. Studies on dibenzo[g,p]chrysene (B91316) derivatives, which share structural similarities with the dibenzoquinoline core, have used DFT to investigate their electrochemical and spectroscopic properties, correlating them with substituent effects and molecular torsion. beilstein-journals.org The application of artificial intelligence in spectroscopy is also a growing field, enhancing the prediction of spectral features from molecular structures. arxiv.org

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The behavior of this compound in the solid state and in solution is governed by a complex network of intermolecular interactions. Molecular modeling techniques are essential for understanding these forces and how they dictate the self-assembly of the constituent ions.

Hydrogen Bonding Networks and Ionic Interactions in the Conjugate

The primary interaction holding the two components of this compound together is the ionic bond between the protonated nitrogen of the aporphine alkaloid and the deprotonated carboxylic acid of the (2S)-5-oxopyrrolidine-2-carboxylic acid. This strong electrostatic interaction is fundamental to the formation of the salt.

Beyond the primary ionic bond, hydrogen bonding plays a significant role in the structure and stability of the conjugate. The hydroxyl groups of the aporphine alkaloid are potent hydrogen bond donors, while the oxygen atoms of the catechol and the nitrogen atom can act as acceptors. Similarly, the (2S)-5-oxopyrrolidine-2-carboxylic acid component has multiple sites for hydrogen bonding: the carbonyl oxygen of the lactam, the carboxylate oxygens, and the N-H group of the lactam. These groups can form intricate hydrogen bonding networks, leading to the formation of specific supramolecular structures. In related systems, such as derivatives of 5-oxopyrrolidine-3-carboxylic acid, the carboxylic acid group is noted for its hydrogen-bonding capacity. vulcanchem.com

Computational Prediction of Solid-State Structures